Dehydroxylinalool oxide (CAS 13679-86-2), structurally defined as 2-isopropenyl-5-methyl-5-vinyltetrahydrofuran, is a highly specialized cyclic ether utilized extensively in the flavor, fragrance, and specialty materials industries [1]. Characterized by a tetrahydrofuran core substituted with both vinyl and isopropenyl groups, this compound offers a unique combination of high volatility, structural rigidity, and dual-alkene reactivity . With a specific gravity of 0.874–0.878 and a vapor pressure of approximately 13.4 mmHg at 25 °C, it is heavily procured for top-note fragrance formulations, advanced malodor reduction technologies, and as a functional monomer in flexible polymer synthesis [1]. Unlike generic solvents, its precise stereochemical and functional profile makes it a critical performance driver in downstream industrial applications.
Substituting Dehydroxylinalool oxide with simpler cyclic ethers (such as standard tetrahydrofuran) or related acyclic terpenes (like linalool) predictably results in formulation or synthesis failure[1]. Standard tetrahydrofuran lacks the sterically hindered multi-alkene functionality required for targeted cross-linking in polymer applications. Furthermore, substituting with standard furanoid linalool oxide introduces an unwanted hydroxyl group, which significantly increases hydrophilicity and alters the partition coefficient [1]. This hydroxyl presence induces unwanted hydrogen bonding and phase separation in strictly lipophilic matrices, rendering standard linalool oxides non-interchangeable when a purely hydrophobic, non-polar ether profile is required for moisture-resistant polymers or oil-based cosmetic bases.
Dehydroxylinalool oxide is distinguished from standard linalool oxide by the complete absence of a hydroxyl group, fundamentally altering its solubility and phase behavior. Quantitative estimates place the XlogP3-AA of Dehydroxylinalool oxide at 2.70, indicating strong hydrophobicity[1]. In contrast, standard furanoid linalool oxide exhibits a significantly lower LogP (typically ~1.5) due to its hydrogen-bonding capabilities. This difference dictates integration efficiency in commercial products, ensuring that the dehydroxy variant remains stable in non-polar environments [1].
| Evidence Dimension | Estimated Partition Coefficient (XlogP3-AA) |
| Target Compound Data | 2.70 (Dehydroxylinalool oxide) |
| Comparator Or Baseline | ~1.5 (Standard furanoid linalool oxide) |
| Quantified Difference | +1.2 LogP units (higher lipophilicity) |
| Conditions | Standard computational estimation / ambient conditions |
Procuring the dehydroxy variant is essential for preventing phase separation in strictly non-polar cosmetic bases, hydrophobic polymer resins, and oil-based fragrance concentrates.
For applications requiring rapid atmospheric dispersion, such as commercial malodor reduction technologies, the vapor pressure of the active compound is a primary procurement metric. Dehydroxylinalool oxide demonstrates an exceptionally high vapor pressure of 13.4 mmHg at 25 °C [1]. When compared to common acyclic terpene alcohols like linalool, which exhibit a vapor pressure of approximately 0.16 mmHg at 25 °C, Dehydroxylinalool oxide achieves headspace saturation orders of magnitude faster [1].
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 13.4 mmHg |
| Comparator Or Baseline | ~0.16 mmHg (Linalool) |
| Quantified Difference | >80-fold increase in vapor pressure |
| Conditions | 25 °C standard atmospheric conditions |
This exceptionally high volatility makes the compound the optimal choice for rapid-action air freshening devices and top-note fragrance applications where immediate olfactory impact is required.
In specialty polymer production, the structural functionalization of the monomer dictates the mechanical properties of the resulting resin. Dehydroxylinalool oxide features both a vinyl and an isopropenyl group, providing two distinct sites for radical polymerization or cross-linking. Standard cyclic ethers like tetrahydrofuran (THF) possess zero alkene sites and require energy-intensive ring-opening polymerization. The dual-alkene availability in Dehydroxylinalool oxide allows for direct, efficient incorporation into flexible, durable polymer matrices .
| Evidence Dimension | Polymerizable Alkene Sites per Molecule |
| Target Compound Data | 2 reactive sites (vinyl and isopropenyl) |
| Comparator Or Baseline | 0 reactive sites (Tetrahydrofuran) |
| Quantified Difference | +2 polymerizable double bonds |
| Conditions | Radical polymerization environments |
Buyers sourcing monomers for specialty packaging or automotive polymers must select this di-alkene functionalized ether to achieve high cross-link density without relying on complex ring-opening catalysts.
Leveraging its high vapor pressure (13.4 mmHg at 25 °C), Dehydroxylinalool oxide is heavily utilized as a volatile active ingredient in commercial air fresheners, laundry enhancers, and surface cleaners. Its rapid evaporation kinetics allow it to quickly saturate the headspace, effectively neutralizing amine-, thiol-, and sulfide-based malodors without leaving heavy, lingering residues [REFS-1, REFS-3].
Due to its dual-alkene functionality (vinyl and isopropenyl groups), this compound serves as a highly effective cross-linking monomer in polymer production. It is procured to synthesize advanced specialty polymers where improved flexibility and mechanical durability are required, particularly for automotive components and specialized packaging materials .
Driven by its high lipophilicity (LogP 2.70) and lack of hydrogen-bonding hydroxyl groups, Dehydroxylinalool oxide is the preferred cyclic ether for oil-based perfumes and lipophilic cosmetic creams. It integrates seamlessly into hydrophobic matrices, ensuring long-term formulation stability and preventing the phase separation commonly observed when using standard furanoid linalool oxides[2].
Flammable